

A Technical Guide to the Physicochemical Properties of Pyrantel Tartrate

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This document provides an in-depth guide to the core physicochemical properties of **pyrantel tartrate**, designed for researchers, scientists, and professionals in drug development. It covers essential data, experimental protocols, and the compound's mechanism of action to support further research and formulation development.

Chemical and Physical Properties

Pyrantel tartrate is the tartrate salt of pyrantel, a pyrimidine-derivative anthelmintic agent.[1] It is a light yellow to yellow solid powder.[2] The following table summarizes its key physicochemical properties.



Property	Value	Source(s)
CAS Number	33401-94-4	[2][3][4][5]
Molecular Formula	C15H20N2O6S (C11H14N2S · C4H6O6)	[3][4][5]
Molecular Weight	356.39 g/mol	[3][5]
Appearance	Light yellow to yellow solid powder	[2]
Melting Point	148-150°C	[2][6]
pKa (Strongest Basic)	10.71	[1]
logP (Octanol/Water)	1.96 - 2.69	[1]
UV max (in water)	312 nm	[6]

Solubility Profile

Pyrantel tartrate's solubility is a critical factor for both in vitro and in vivo studies. It is soluble in dimethyl sulfoxide (DMSO) and various co-solvent formulations designed for animal studies. [3][5] Detailed solubility data is presented below.

Solvent/Formulation	Solubility	Source(s)
DMSO	≥ 34 mg/mL (95.40 mM)	[3]
Water	0.118 mg/mL (for pyrantel base)	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (5.84 mM)	[2][3]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (5.84 mM)	[2][3]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.84 mM)	[2][3]

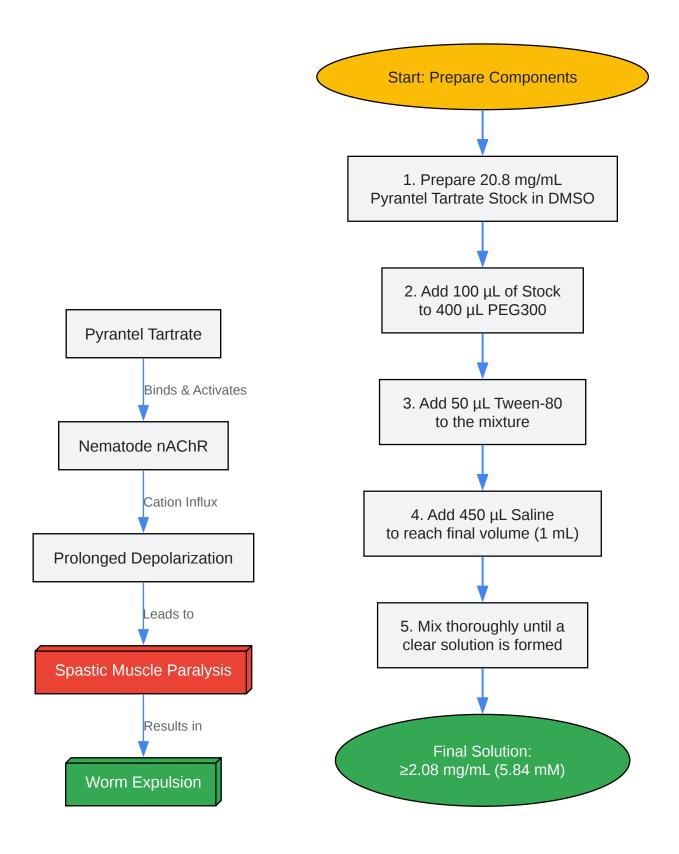
Note: "≥" indicates that the saturation point was not reached at the specified concentration.[3]



Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist

Pyrantel tartrate functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located on the body wall muscles of nematodes.[3][5] Its binding to these receptors causes prolonged activation, leading to an influx of cations, which results in depolarization of the muscle cell membrane.[5] This sustained depolarization induces a state of spastic (or spasmodic) muscle paralysis in the parasitic worms, causing them to lose their grip on the host's intestinal wall and be expelled.[3]





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